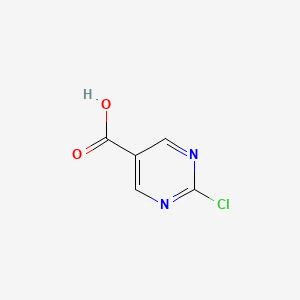

Ácido 2-cloropirimidina-5-carboxílico

Descripción general

Descripción

2-Chloropyrimidine-5-carboxylic acid (2-CP) is an organic compound that is used as a reagent in the synthesis of a variety of pharmaceuticals and other compounds. It can also be used in the synthesis of other compounds such as pyrimidine and pyrazolones. 2-CP is an important intermediate in the synthesis of a variety of drugs and other compounds, and it has been studied extensively for its potential applications in the pharmaceutical industry.

Aplicaciones Científicas De Investigación

Síntesis de agentes antiinflamatorios

El Ácido 2-cloropirimidina-5-carboxílico es un intermedio clave en la síntesis de varios derivados de pirimidina conocidos por sus propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas . La presencia de un átomo de cloro en la posición-2 es esencial para el efecto antiinflamatorio .

Desarrollo de compuestos antioxidantes

Los derivados de pirimidina exhiben una gama de efectos farmacológicos, incluida la acción como antioxidantes. El marco estructural del this compound permite el desarrollo de compuestos que pueden neutralizar los radicales libres y reducir el estrés oxidativo en los sistemas biológicos .

Aplicaciones antibacterianas

La estructura química del this compound sirve como base para la creación de agentes antibacterianos. Modificando el anillo de pirimidina, los investigadores pueden desarrollar nuevas moléculas que se dirigen a las paredes celulares bacterianas o interfieren con enzimas bacterianas esenciales .

Investigación antiviral

En el campo de la investigación antiviral, los derivados del this compound se exploran por su potencial para inhibir la replicación viral. La modificación del núcleo de pirimidina puede conducir a compuestos que interrumpen el ciclo de vida de varios virus .

Agentes antifúngicos y antituberculosos

La versatilidad del this compound se extiende a la síntesis de agentes antifúngicos y antituberculosos. Estos compuestos se pueden diseñar para dirigirse a especies fúngicas específicas o a Mycobacterium tuberculosis con alta eficacia .

Estudios de relación estructura-actividad (SAR)

El this compound es fundamental en los estudios SAR, que analizan la relación entre la estructura química de un compuesto y su actividad biológica. Esto es crucial para diseñar fármacos más potentes y menos tóxicos .

Bloque de construcción química para diversas síntesis orgánicas

Como bloque de construcción química, el this compound se utiliza en una amplia gama de síntesis orgánicas. Sus sitios reactivos permiten diversas sustituciones y transformaciones, lo que lleva a una multitud de compuestos orgánicos con aplicaciones potenciales en ciencia de materiales y nanotecnología .

Herramienta de investigación en química medicinal

En química medicinal, el this compound es una valiosa herramienta de investigación para el descubrimiento de nuevos fármacos. Su estructura modificable permite la creación de bibliotecas de compuestos para la detección de alto rendimiento contra numerosos objetivos biológicos .

Mecanismo De Acción

Target of Action

It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These targets play crucial roles in cellular metabolism and plant growth, respectively .

Mode of Action

Given its potential targets, it is likely that the compound interacts with enzymes or proteins involved in the biosynthesis of NAD and/or ethylene, leading to changes in these pathways .

Biochemical Pathways

2-chloropyrimidine-5-carboxylic acid is thought to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells and is essential for the transfer of electrons in redox reactions. Disruption of NAD biosynthesis could therefore have significant effects on cellular metabolism. Ethylene is a plant hormone involved in growth and development. Changes in ethylene biosynthesis could impact plant growth and response to environmental stimuli.

Result of Action

The molecular and cellular effects of 2-chloropyrimidine-5-carboxylic acid’s action would depend on the specific targets and pathways it affects. Potential effects could include changes in cellular metabolism due to disruption of NAD biosynthesis, or alterations in plant growth and development due to changes in ethylene biosynthesis .

Análisis Bioquímico

Biochemical Properties

2-chloropyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA and RNA synthesis. The compound’s interaction with these enzymes can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

2-chloropyrimidine-5-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of 2-chloropyrimidine-5-carboxylic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their normal function. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. For instance, by inhibiting enzymes involved in nucleotide synthesis, 2-chloropyrimidine-5-carboxylic acid can reduce the availability of nucleotides required for DNA and RNA synthesis, thereby affecting cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloropyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-chloropyrimidine-5-carboxylic acid is relatively stable under normal conditions but can degrade when exposed to excess heat or strong oxidizing agents. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-chloropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2-chloropyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and their precursors. This disruption can lead to changes in cellular energy balance and overall metabolic activity .

Transport and Distribution

The transport and distribution of 2-chloropyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites to exert its biological effects .

Subcellular Localization

2-chloropyrimidine-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and RNA synthesis machinery, or in the mitochondria, where it can influence cellular energy production .

Propiedades

IUPAC Name |

2-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXUPKLVVSJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454936 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374068-01-6 | |

| Record name | 2-chloropyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

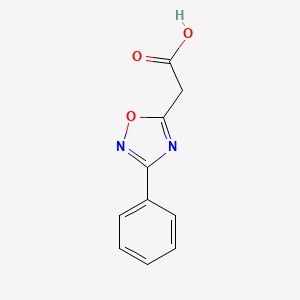

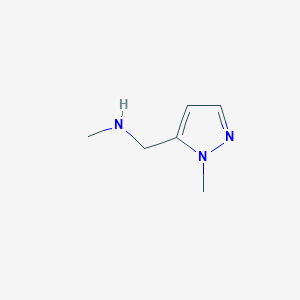

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

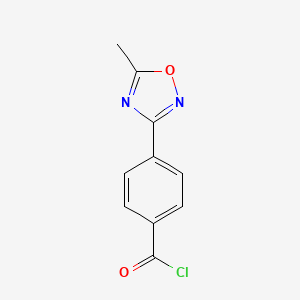

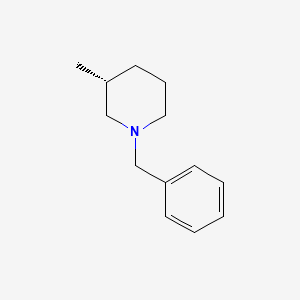

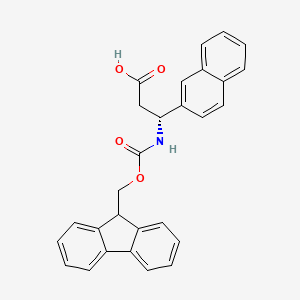

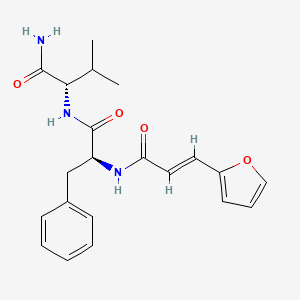

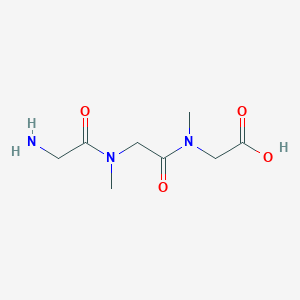

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)